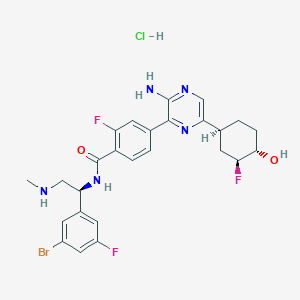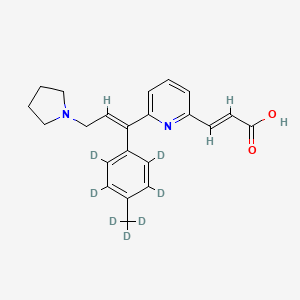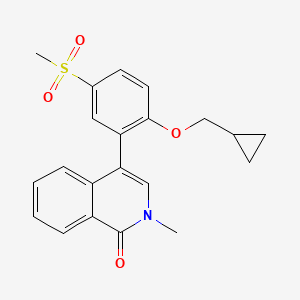
Trotabresib
概要
説明
科学的研究の応用
Application in High-Grade Gliomas Treatment
Trotabresib, identified as a potent bromodomain and extraterminal (BET) inhibitor, has shown promise in treating high-grade gliomas. A phase I study focused on patients with recurrent high-grade gliomas undergoing salvage resection. This compound was administered preoperatively and continued post-surgery. The study found that this compound effectively penetrates the blood-brain-tumor barrier and engages targets in the resected tumor tissue. Plasma pharmacokinetics and blood pharmacodynamics aligned with previous results for this compound in patients with advanced solid tumors. This indicates its potential efficacy in high-grade glioma treatment (Moreno et al., 2022).
Enhancing Effects of Temozolomide in Glioblastoma
In a phase 1b/2 study, this compound was combined with standard-of-care treatments for newly diagnosed glioblastoma, including temozolomide and radiotherapy. The study highlighted this compound's capability to enhance the antiproliferative effects of temozolomide in glioblastoma treatment. This combination was found to be safe and well-tolerated, showing potential as a promising therapy in glioblastoma management (Vieito et al., 2022).
Adjuvant Therapy in Glioblastoma
This compound has been evaluated as an adjuvant therapy in combination with temozolomide for patients with newly diagnosed glioblastoma. This study focused on determining the safety, tolerability, and recommended phase II dose of this compound. Results indicated that this compound, in combination with temozolomide, was well tolerated and demonstrated encouraging treatment durations. This suggests its potential as an effective adjuvant therapy in glioblastoma treatment (Vieito et al., 2022).
作用機序
Trotabresib, also known as CC-90010, is a potent, reversible, and orally active compound with significant antitumor activity . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the Bromodomain and Extra-Terminal (BET) proteins . BET proteins are epigenetic regulators that control the expression of various genes involved in cell proliferation, inflammation, and other processes .
Mode of Action
As a BET inhibitor (BETi) , this compound interacts with BET proteins, inhibiting their function . This interaction disrupts the proteins’ ability to bind to acetylated histones, a crucial step in the transcription of certain genes . By inhibiting BET proteins, this compound can modulate gene expression and exert its antitumor effects .
Biochemical Pathways
The inhibition of BET proteins by this compound affects various biochemical pathways. While the specific pathways influenced can vary depending on the cellular context, they generally involve the downregulation of genes associated with cell proliferation and survival . This leads to the suppression of tumor growth and progression .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is orally active and demonstrates good plasma pharmacokinetics . The compound also shows good penetration of the blood-brain-tumor barrier, making it potentially effective against brain tumors . The mean this compound brain tumor tissue:plasma ratio was found to be 0.84, indicating significant brain penetration .
Result of Action
The inhibition of BET proteins by this compound leads to a range of molecular and cellular effects. These include the reduction of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis . In clinical studies, this compound has demonstrated antitumor activity in patients with advanced malignancies, including high-grade gliomas .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment could potentially affect the compound’s stability and activity . Additionally, factors such as pH and the presence of binding proteins can influence the compound’s bioavailability .
将来の方向性
Trotabresib is currently under clinical development by Bristol-Myers Squibb and is in Phase II for Glioblastoma Multiforme (GBM). According to GlobalData, Phase II drugs for Glioblastoma Multiforme (GBM) have a 23% phase transition success rate (PTSR) indication benchmark for progressing into Phase III . Furthermore, a phase Ib/II clinical trial is currently investigating this compound in combination with adjuvant temozolomide and radiotherapy in patients with newly diagnosed glioblastoma .
特性
IUPAC Name |
4-[2-(cyclopropylmethoxy)-5-methylsulfonylphenyl]-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-22-12-19(16-5-3-4-6-17(16)21(22)23)18-11-15(27(2,24)25)9-10-20(18)26-13-14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZAJPITKGWMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)S(=O)(=O)C)OCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1706738-98-8 | |
| Record name | Trotabresib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706738988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TROTABRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K424WH3WU0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

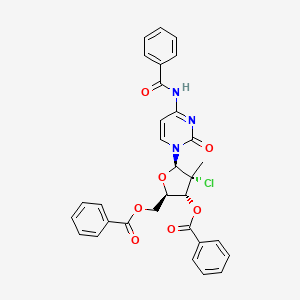
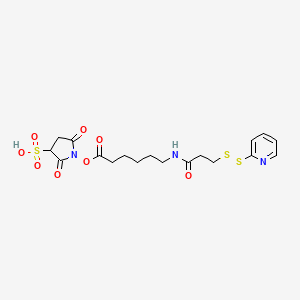

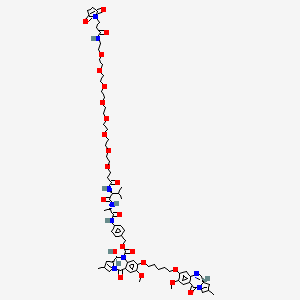


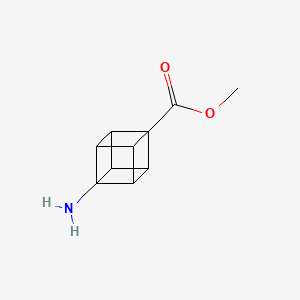


![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)
![N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide](/img/structure/B3181960.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3181963.png)
